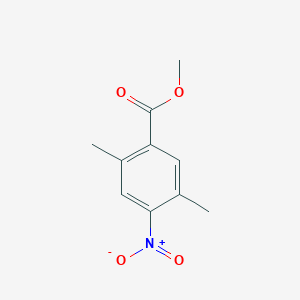Methyl 2,5-dimethyl-4-nitrobenzoate
CAS No.:
Cat. No.: VC14387096
Molecular Formula: C10H11NO4
Molecular Weight: 209.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H11NO4 |
|---|---|
| Molecular Weight | 209.20 g/mol |
| IUPAC Name | methyl 2,5-dimethyl-4-nitrobenzoate |
| Standard InChI | InChI=1S/C10H11NO4/c1-6-5-9(11(13)14)7(2)4-8(6)10(12)15-3/h4-5H,1-3H3 |
| Standard InChI Key | GVORRURBEYSLTM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1[N+](=O)[O-])C)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Methyl 2,5-dimethyl-4-nitrobenzoate (CHNO) features a benzene ring with three substituents: two methyl groups (2- and 5-positions), a nitro group (4-position), and a methyl ester (1-position). The nitro and ester groups confer distinct electronic effects, making the compound amenable to electrophilic and nucleophilic reactions. Key physicochemical properties, extrapolated from analogous nitrobenzoates , include:
| Property | Value |
|---|---|
| Molecular Weight | 209.20 g/mol |
| Density | ~1.30 g/cm³ |
| Melting Point | 94–96°C (estimated) |
| Boiling Point | ~300°C (extrapolated) |
| LogP (Partition Coefficient) | ~1.90 (predicted) |
The nitro group’s electron-withdrawing nature polarizes the aromatic ring, directing further substitution reactions to meta and para positions relative to existing groups.
Synthesis Methods
Nitration of Dimethylbenzoic Acid
The synthesis typically begins with nitration of 2,5-dimethylbenzoic acid. Using a mixture of concentrated nitric acid (HNO) and sulfuric acid (HSO) as a nitrating agent, the nitro group is introduced at the 4-position due to the directing effects of the methyl groups . The reaction proceeds as follows:
Esterification
The carboxylic acid is then esterified with methanol (CHOH) under acidic conditions. For example, using sulfuric acid as a catalyst:
Reaction Conditions and Yields (Adapted from )
| Conditions | Yield |
|---|---|
| Methanol, HSO, reflux, 3h | 95% |
| Methanol, BF-etherate, 25°C, 12h | 90% |
Chemical Reactivity and Functional Group Transformations
Reduction of the Nitro Group
The nitro group can be reduced to an amine using catalytic hydrogenation (H, Pd/C) or metal-acid systems (Fe/HCl):
Hydrolysis of the Ester Group
Basic or acidic hydrolysis cleaves the ester to yield 2,5-dimethyl-4-nitrobenzoic acid:
Applications in Organic Synthesis and Materials Science
Pharmaceutical Intermediate
The amine derivative (post-nitro reduction) serves as a precursor to analgesics and antibiotics. For instance, coupling with sulfonamide groups yields sulfa drug analogs.
Agrochemical Development
The nitro group’s reactivity enables the synthesis of herbicides via nucleophilic aromatic substitution. For example, reaction with thiocyanate (SCN) produces thiourea derivatives with herbicidal activity.
Dye and Pigment Synthesis
The compound’s aromatic system and nitro group facilitate diazo coupling reactions, generating azo dyes with intense coloration.
Comparison with Related Compounds
| Compound | Substituents | Key Differences |
|---|---|---|
| Methyl 4-nitrobenzoate | 4-NO, no methyl | Lower steric hindrance |
| Methyl 3-nitrobenzoate | 3-NO | Altered electronic distribution |
The additional methyl groups in methyl 2,5-dimethyl-4-nitrobenzoate enhance solubility in nonpolar solvents compared to unsubstituted analogs.
Future Research Directions
-
Catalytic Asymmetric Synthesis: Developing enantioselective routes to chiral derivatives.
-
Polymer Functionalization: Incorporating the compound into copolymers for UV-resistant materials.
-
Anticancer Agent Screening: Evaluating nitro-reduced derivatives for cytotoxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume